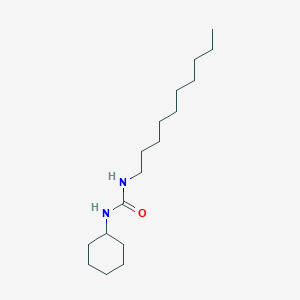

n-Cyclohexyl-n'-decylurea

Description

Structure

3D Structure

Properties

CAS No. |

287185-28-8 |

|---|---|

Molecular Formula |

C17H34N2O |

Molecular Weight |

282.5 g/mol |

IUPAC Name |

1-cyclohexyl-3-decylurea |

InChI |

InChI=1S/C17H34N2O/c1-2-3-4-5-6-7-8-12-15-18-17(20)19-16-13-10-9-11-14-16/h16H,2-15H2,1H3,(H2,18,19,20) |

InChI Key |

LPXYBLIRYGCMPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCNC(=O)NC1CCCCC1 |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving Urea Derivatives

Catalytic Reaction Pathways Mediated by Urea (B33335) Functional Groups

The urea functional group, characterized by a carbonyl double bond flanked by two nitrogen atoms, possesses unique electronic and structural properties that allow it to participate in and mediate chemical reactions. The hydrogen bond donor and acceptor capabilities of the urea moiety are central to its role in catalysis.

Role of Urea Moieties in General Acid Catalysis

While direct studies on the role of n-Cyclohexyl-n'-decylurea as a general acid catalyst are not extensively documented in publicly available research, its interaction with enzyme active sites provides valuable insights into how its urea moiety can function. In the context of enzyme inhibition, the urea functional group of this compound has been observed to form specific hydrogen bonds.

In the crystal structure of murine soluble epoxide hydrolase complexed with this compound, the urea carbonyl oxygen acts as a hydrogen bond acceptor, interacting with the phenolic hydroxyl groups of two tyrosine residues, Tyr(381) and Tyr(465), within the enzyme's active site. rcsb.orgpdbj.org These interactions suggest that these tyrosine residues may act as general acid catalysts during the enzymatic hydrolysis of epoxides, facilitating the opening of the epoxide ring. pdbj.org The urea moiety of the inhibitor, by engaging these residues, highlights their potential catalytic role. Furthermore, one of the urea's N-H groups donates a hydrogen bond to the carboxylate side chain of a catalytic aspartate residue (Asp(333)). rcsb.org This interaction underscores the bifunctional nature of the urea group, capable of acting as both a hydrogen bond donor and acceptor to facilitate proton transfer, a key feature of general acid-base catalysis.

Mimicry of Reaction Coordinates by Urea Inhibitors

A significant application of this compound in mechanistic studies is its use as an inhibitor that mimics the transition state of a reaction. This mimicry provides a static picture that helps in understanding the dynamic process of a chemical transformation.

Specifically, this compound has been effectively used as an inhibitor to study the mechanism of soluble epoxide hydrolase (sEH). rcsb.org The binding of this urea derivative to the active site of sEH is believed to mimic the features of the reaction coordinate for the hydrolysis of epoxide substrates. rcsb.org The interaction of the urea's N-H group with the catalytic nucleophile, Asp(333), mimics the approach of this residue towards the electrophilic carbon of the epoxide substrate during the ring-opening reaction. rcsb.org This structural mimicry provides strong evidence for a proposed mechanism of leukotoxin epoxide hydrolysis. rcsb.org

Table 1: Interactions of this compound in the Active Site of Murine Soluble Epoxide Hydrolase

| Interacting Residue | Interaction Type with this compound | Implied Catalytic Role |

| Tyr(381) | Hydrogen bond with urea carbonyl oxygen | General acid catalyst |

| Tyr(465) | Hydrogen bond with urea carbonyl oxygen | General acid catalyst |

| Asp(333) | Hydrogen bond with urea N-H group | Catalytic nucleophile |

| Gln(382) | Potential interaction with urea carbonyl oxygen | Electrostatic stabilization |

Elucidation of Specific Reaction Mechanisms Through Urea Interactions

The specific interactions of this compound within a biological system have shed light on fundamental reaction mechanisms, such as nucleophilic attack and ring-opening processes.

Nucleophilic Attack Pathways and Adduct Formation

The study of this compound as an inhibitor of soluble epoxide hydrolase provides a model for understanding nucleophilic attack. The crystal structure reveals that the inhibitor forms a stable adduct within the enzyme's active site. rcsb.org The urea moiety's interaction with the catalytic nucleophile, Asp(333), is a key feature of this adduct. rcsb.org This interaction effectively freezes a moment along the reaction pathway, illustrating how the enzyme positions a nucleophile to attack a substrate. The alkyl chains (cyclohexyl and decyl) of the inhibitor make extensive hydrophobic contacts within the active site, ensuring proper orientation for the specific interactions of the urea group. rcsb.orgpdbj.org

Analysis of Ring-Opening Mechanisms

The use of this compound as an inhibitor has been instrumental in analyzing the ring-opening mechanism of epoxides by soluble epoxide hydrolase. The hydrogen bonds formed between the urea carbonyl oxygen and the active site tyrosines (Tyr(381) and Tyr(465)) strongly suggest that these residues act as general acid catalysts, protonating the epoxide oxygen to facilitate ring-opening. rcsb.orgpdbj.org This interaction polarizes the C-O bond of the epoxide, making the carbon atom more susceptible to nucleophilic attack by Asp(333). Thus, the binding mode of this compound provides a structural basis for a mechanism where the enzyme utilizes a combination of general acid catalysis and nucleophilic attack to achieve epoxide hydrolysis.

Methodologies for Investigating Chemical Reaction Mechanisms in Organic Systems

The investigation of reaction mechanisms involving compounds like this compound relies on a combination of experimental and computational techniques.

X-ray crystallography has been a pivotal technique, as demonstrated by the elucidation of the crystal structure of the this compound-soluble epoxide hydrolase complex. rcsb.orgpdbj.org This method provides precise atomic-level details of the interactions between the molecule and its environment, which are crucial for inferring mechanistic details.

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are powerful tools for studying reaction mechanisms. These methods can be used to model transition states, calculate reaction energy profiles, and visualize the dynamic processes of bond breaking and formation. Although specific computational studies focused solely on this compound are limited in the public domain, such methodologies are broadly applied to urea derivatives to understand their catalytic and inhibitory activities.

Supramolecular Chemistry of N Cyclohexyl N Decylurea and Urea Based Architectures

Hydrogen Bonding Interactions as Fundamental Supramolecular Synthons

The urea (B33335) moiety possesses both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen), making it an ideal supramolecular synthon. These interactions are the primary driving force for the self-assembly of urea derivatives into a variety of ordered structures. The strength and directionality of these hydrogen bonds allow for the predictable formation of supramolecular architectures.

Urea molecules readily form intermolecular hydrogen bonds, leading to the creation of dimers and larger aggregates. In the case of N,N'-disubstituted ureas like n-Cyclohexyl-n'-decylurea, the most common hydrogen bonding motif involves a bifurcated N-H···O=C interaction, resulting in a characteristic one-dimensional ribbon or tape structure. The energy of these hydrogen-bonding interactions in urea aggregates is significant, calculated to be around 44.8 kJ·mol⁻¹ for the ribbon structure, which explains the high stability of these assemblies.

The self-aggregation of N-alkyl and N,N'-dialkyl derivatives of urea in solution has been studied using techniques like IR spectroscopy. These studies have shown that the aggregation process is influenced by factors such as the nature of the solvent and the steric hindrance of the substituents. For instance, the presence of bulky substituents like the cyclohexyl and decyl groups in this compound will influence the packing and stability of the resulting supramolecular structures.

Below is a table summarizing typical hydrogen bond characteristics in urea-based supramolecular assemblies.

| Interaction Type | Typical Bond Length (Å) | Typical Bond Energy (kJ/mol) | Structural Motif |

| N-H···O=C | 2.8 - 3.2 | 15 - 30 | Dimers, Chains, Sheets |

| Bifurcated N-H···O=C | ~4.0 (inter-monomer) | ~44.8 | 1D Ribbons/Tapes |

Formation of Higher-Order Supramolecular Structures

The hierarchical self-assembly of urea derivatives, driven by hydrogen bonding, can lead to the formation of more complex and functional supramolecular structures, including discrete capsules and continuous polymers or gels. The specific architecture formed is often dictated by the molecular structure of the urea derivative and the experimental conditions.

Urea-containing building blocks have a strong tendency to assemble into dimeric capsules with an inner cavity. These capsules are held together by a network of intermolecular hydrogen bonds at the seam of the two monomeric units. Such structures can encapsulate a guest molecule, effectively isolating it from the bulk solvent. While specific examples of discrete capsules formed solely from this compound are not extensively documented, the principles of their formation are well-established with other urea derivatives, such as those based on calixarenes. The formation of these "polycap" structures demonstrates the potential for continuous capsular assemblies.

The formation of continuous one-dimensional chains through intermolecular hydrogen bonding can lead to the development of supramolecular polymers. These polymers can entangle and form a three-dimensional network, resulting in the formation of a supramolecular gel. The gelation process is often triggered by a change in temperature or solvent composition. The properties of these gels, such as their mechanical strength and responsiveness to stimuli, can be tuned by modifying the structure of the urea-based gelator. For example, bis-urea compounds have been shown to form highly cooperative supramolecular polymers in organic solvents. The interplay between hydrogen bonding and van der Waals interactions between the alkyl chains, such as the decyl group in this compound, plays a crucial role in the stability and properties of the resulting gels.

Host-Guest Chemistry Involving Cyclohexyl-Substituted Urea Derivatives

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion, held together by non-covalent interactions. Urea derivatives, particularly those that form well-defined cavities or channels, can act as effective hosts.

Molecular recognition is the specific binding of a guest molecule to a complementary host. This process is governed by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, hydrophobic interactions, and electrostatic interactions. The size, shape, and chemical complementarity between the host and guest are critical for selective binding.

In the context of cyclohexyl-substituted urea derivatives, the cyclohexyl group can contribute to the formation of hydrophobic pockets within the supramolecular assembly, which can be suitable for binding nonpolar guest molecules. The urea groups provide the hydrogen-bonding sites for interaction with guests that have complementary functionalities. While specific host-guest studies on this compound are limited, the principles are well-demonstrated in the broader class of urea-based hosts. For example, urea itself is known to form crystalline inclusion compounds, or clathrates, where guest molecules are trapped within tunnel-like channels formed by a hydrogen-bonded urea network.

The table below lists some common host molecules and the types of guests they typically bind, illustrating the principles of molecular recognition that would apply to urea-based hosts.

| Host Molecule Type | Typical Guest Molecules | Primary Driving Interactions |

| Cyclodextrins | Aromatic compounds, nonpolar molecules | Hydrophobic interactions, van der Waals forces |

| Crown Ethers | Metal cations (e.g., K⁺, Na⁺) | Ion-dipole interactions |

| Calixarenes | Cations, anions, neutral molecules | Cation-π interactions, hydrogen bonding, hydrophobic interactions |

| Urea-based Assemblies | Anions, neutral organic molecules | Hydrogen bonding, van der Waals forces |

Encapsulation Phenomena and Binding Thermodynamics (e.g., with Cucurbiturils)

The encapsulation of guest molecules within the hydrophobic cavity of cucurbit[n]urils (CB[n]) is a phenomenon driven by a combination of non-covalent interactions. A primary driving force for this association in aqueous media is the hydrophobic effect, which involves the release of high-energy water molecules from the CB[n] cavity upon the inclusion of a nonpolar guest. This process is often enthalpically favorable. Additionally, ion-dipole interactions between cationic guests and the polar carbonyl portals of the cucurbituril (B1219460) host can significantly contribute to the stability of the resulting host-guest complex.

While direct thermodynamic data for the encapsulation of this compound by cucurbiturils is not available in the reviewed literature, insights can be drawn from studies on analogous compounds. For instance, the host-guest interactions between cucurbit rsc.orguril (Q rsc.org) and a series of cyclohexyl-appended amine guests have been investigated, providing valuable information on the binding thermodynamics of cyclohexyl moieties.

In a study involving N-(3-aminopropyl)cyclohexylamine and related molecules with Q rsc.org, isothermal titration calorimetry (ITC) was used to determine the thermodynamic parameters of the binding. The results showed that the encapsulation of two cyclohexyl-containing guests within the Q rsc.org cavity is a process driven by both favorable enthalpy (ΔH) and entropy (ΔS) changes. nih.govmdpi.com The negative enthalpy change is attributed to the ion-dipole interactions between the protonated amine groups of the guests and the carbonyl portals of the Q rsc.org host, as well as the release of "high-energy" water molecules from the host's cavity. mdpi.com The positive entropy change is primarily a result of the classical hydrophobic effect, stemming from the desolvation of the cyclohexyl moieties upon encapsulation. nih.govmdpi.com

The binding constants (Ka) for these cyclohexyl-containing guests with Q rsc.org were found to be in the range of 106 to 107 M-1, indicating the formation of highly stable ternary complexes. nih.govmdpi.com This high affinity suggests a strong driving force for the encapsulation of cyclohexyl groups within the cucurbituril cavity.

The following interactive table summarizes the thermodynamic data for the binding of various cyclohexyl-appended guests with Cucurbit rsc.orguril, forming a 1:2 host-guest complex.

Influence of Cyclohexyl Moieties on Host-Guest Stability and Selectivity

The presence of cyclohexyl moieties in guest molecules has a significant impact on the stability and selectivity of their complexes with cucurbituril hosts. The hydrophobic nature and steric bulk of the cyclohexyl group make it an excellent guest for the apolar cavity of cucurbiturils.

Research has shown that cyclohexyl-based complexes with cucurbit rsc.orguril can be more stable than those formed with guests containing alkyl or even some aromatic groups. nih.govmdpi.com The binding constants for cyclohexyl-appended guests, which are in the order of 106 to 107 M-1, are notably high. nih.govmdpi.com For comparison, the binding of some aromatic electron-donating guests to a Q rsc.org·methyl viologen complex occurs with binding constants in the range of 102 to 106 M-1. nih.govmdpi.com This suggests a high affinity of the Q rsc.org cavity for cyclohexyl groups.

The stability of these complexes is further enhanced by van der Waals interactions between the cyclohexyl group and the inner walls of the cucurbituril cavity. X-ray crystallography of a ternary complex of Q rsc.org with N-(3-aminopropyl)cyclohexylamine revealed that the two cyclohexyl moieties are encapsulated within the hydrophobic cavity. nih.gov In addition to ion-dipole interactions at the portals, the complex is stabilized by C-H···π interactions between the encapsulated cyclohexyl groups and the carbonyl groups of the Q rsc.org host. nih.gov

The following table provides a comparison of binding constants for different types of guest moieties with Cucurbit rsc.orguril, highlighting the influence of the cyclohexyl group on binding affinity.

Crystallographic and Advanced Structural Characterization of Urea Derivatives

X-ray Crystallography of Urea-Ligand Complexes (e.g., n-Cyclohexyl-n'-decylurea in enzyme complexes)

X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional structure of molecules, including how they interact with biological macromolecules such as enzymes. nih.gov For N,N'-disubstituted urea (B33335) derivatives, this technique can reveal the specific binding modes, hydrogen bonding patterns, and conformational changes that occur upon complexation. While a crystal structure of this compound within an enzyme complex is not publicly available, analysis of similar structures provides a framework for understanding its potential interactions.

The conformation of the urea derivative within the active site is critical for its inhibitory activity. In many N,N'-disubstituted ureas, a trans-trans conformation is often observed in both solid-state and solution, which is generally the most stable arrangement. nih.gov However, upon binding to an enzyme, the molecule may adopt a different conformation to maximize its interactions with the active site residues.

To illustrate the type of data obtained from such studies, a representative table of crystallographic data for a hypothetical this compound-enzyme complex is presented below, based on typical values for small molecule-protein complexes.

Table 1: Representative Crystallographic Data for a Urea Derivative-Enzyme Complex

| Parameter | Value |

|---|---|

| PDB ID | N/A |

| Resolution (Å) | 2.0 |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a=50.2, b=85.6, c=120.4 |

| R-work / R-free | 0.18 / 0.22 |

| Ligand Conformation | trans-cis |

| Key Hydrogen Bonds | N-H (urea) to Asp125 (backbone C=O) |

| C=O (urea) to Arg57 (side chain N-H) | |

| Hydrophobic Contacts | Cyclohexyl ring with Phe82, Leu99 |

Structural Insights from Solid-State and Solution-Phase Analyses

Solid-state and solution-phase NMR spectroscopy are powerful techniques for probing the structure and dynamics of molecules. These methods can provide information on the conformation, tautomeric state, and intermolecular interactions of urea derivatives in different environments.

Solid-State NMR:

Solid-state NMR (ssNMR) is particularly useful for studying the structure of molecules in their crystalline or amorphous solid forms. For a compound like this compound, ssNMR could provide insights into the packing of the molecules in the crystal lattice and the conformation of the flexible decyl chain. researchgate.net The chemical shifts of the carbon and nitrogen atoms in the urea group are sensitive to the local electronic environment and can indicate the presence of hydrogen bonding. rsc.org

In studies of urea inclusion compounds, 13C CP/MAS (Cross-Polarization Magic-Angle Spinning) NMR has been used to demonstrate that guest molecules, such as long-chain alkanes, adopt an all-trans conformation within the urea channels. researchgate.net This suggests that in a solid-state crystalline form of this compound, the decyl chain would likely also adopt a similar extended conformation to maximize packing efficiency. The cyclohexyl group would be expected to be in a stable chair conformation.

Solution-Phase NMR:

In solution, molecules are free to rotate and adopt multiple conformations. Solution-phase NMR can be used to determine the time-averaged conformation of a molecule and to study dynamic processes such as bond rotations. For this compound, 1H and 13C NMR would be used to confirm the chemical structure, while advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the through-space proximity of different protons, helping to define the preferred conformation in solution.

Studies on various N,N'-disubstituted ureas have shown that the conformational preferences can be influenced by the nature of the substituents. nih.gov The presence of bulky groups can lead to restricted rotation around the C-N bonds of the urea moiety. The chemical shifts of the NH protons can also provide information about their involvement in intra- or intermolecular hydrogen bonding. uj.edu.pl

Table 2: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Urea) | 155-160 |

| C1 (Cyclohexyl, attached to N) | 50-55 |

| C2, C6 (Cyclohexyl) | 30-35 |

| C3, C5 (Cyclohexyl) | 25-30 |

| C4 (Cyclohexyl) | 24-28 |

| C1' (Decyl, attached to N) | 40-45 |

| C2'-C9' (Decyl) | 22-32 |

Conformational Analysis of Urea Derivatives in Organized Assemblies

The amphiphilic nature of this compound, with its polar urea headgroup and nonpolar cyclohexyl and decyl tails, suggests that it will self-assemble in aqueous environments to form organized structures such as micelles or bilayers. nih.gov The conformation and organization of the molecules within these assemblies are crucial for their properties and potential applications.

In an organized assembly like a micelle, the urea headgroups would be expected to be oriented towards the aqueous phase, engaging in hydrogen bonding with water molecules. mdpi.com The hydrophobic cyclohexyl and decyl tails would be sequestered in the core of the micelle, away from the water. nih.gov The flexible decyl chain would likely adopt a range of conformations within the hydrophobic core, while the bulkier cyclohexyl group might have a more restricted motion.

In a lipid bilayer, this compound would likely insert itself with the urea group near the polar headgroups of the lipids and the hydrophobic tails extending into the hydrophobic core of the bilayer. acs.org Studies on the interaction of urea with lipid bilayers have shown that urea can affect the packing and stability of the membrane. researchgate.net The presence of this compound could potentially alter the fluidity and permeability of the lipid bilayer. The conformational dynamics of the molecule within the bilayer would be influenced by the surrounding lipid chains, with the decyl chain likely aligning with the lipid acyl chains. nih.gov The self-aggregation of N-alkyl urea derivatives has been shown to be influenced by the steric hindrance of the alkyl chains, which affects the formation of intermolecular hydrogen bonds. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,10-dibromodecane |

| 1,11-dibromoundecane |

| 1,6-dibromohexane |

| 1-fluorodecane |

| decanoic acid |

| hexadecane |

| pentadecane |

| N,N'-diphenylurea |

| N-methyl-N,N'-diphenylurea |

| N,N'-dimethyl-N,N'-diphenylurea |

| 1-(4-chlorophenyl)-3-palmitoylthiourea |

| diamidophosphoric acid |

| Furosemide |

| Carbamazepine |

Theoretical and Computational Studies on N Cyclohexyl N Decylurea Structures and Interactions

Molecular Modeling and Simulation Approaches in Urea (B33335) Chemistry

Molecular modeling and simulation are powerful tools in computational chemistry for investigating the structure, dynamics, and thermodynamics of molecules like n-Cyclohexyl-n'-decylurea. These methods allow for the exploration of the conformational landscape of the molecule, which is crucial for understanding its physical and biological properties.

Molecular dynamics (MD) simulations, for instance, can track the atomic movements of this compound over time, providing a detailed picture of its flexibility and how it interacts with its environment. Such simulations can reveal the preferred conformations of the cyclohexyl and decyl chains and the orientation of the urea functional group. The urea moiety is known for its ability to form strong hydrogen bonds, and MD simulations can elucidate the patterns of these bonds, both intramolecularly and intermolecularly.

Conformational analysis of this compound would likely show a dynamic equilibrium between different spatial arrangements of the alkyl chains. The flexibility of the decyl chain, combined with the more rigid cyclohexyl ring, would result in a complex potential energy surface. Key dihedral angles, such as those around the N-C and C-C bonds of the decyl chain and the C-N bond connecting the cyclohexyl group, would be critical parameters in these studies.

Table 1: Hypothetical Conformational Data for this compound

| Dihedral Angle | Description | Predicted Stable Conformations (degrees) |

| C1-C2-C3-C4 (decyl) | Rotation along the decyl chain | ~180° (anti), ±60° (gauche) |

| C-N-C=O (urea) | Planarity of the urea group | ~180° (trans), ~0° (cis) |

| N-C(cyclohexyl) | Orientation of the cyclohexyl ring | Equatorial and axial positions |

Note: This table is illustrative and based on general principles of conformational analysis for similar molecules.

Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations for Reaction Pathways

To investigate chemical reactions involving this compound, such as its synthesis or degradation, hybrid quantum mechanics

Applications of Urea Derivatives in Advanced Materials Science and Engineering

Urea-Based Compounds as Building Blocks for Complex Macromolecules (e.g., Polymers, Dendrimers)

Urea (B33335) derivatives are fundamental building blocks in the construction of complex macromolecules, primarily through non-covalent self-assembly, leading to the formation of supramolecular polymers. The hydrogen bonding capabilities of the urea group are central to this application.

Detailed Research Findings:

The urea moiety possesses two hydrogen bond donors (N-H groups) and one hydrogen bond acceptor (C=O group), facilitating the formation of strong and directional hydrogen bonds. In compounds like n-Cyclohexyl-n'-decylurea, this directed bonding can lead to the formation of one-dimensional chains, which then further assemble into more complex structures like fibers and networks.

The asymmetrical nature of this compound, with a bulky cyclohexyl group on one side and a flexible decyl chain on the other, can influence the packing and morphology of the resulting supramolecular structures. The long alkyl chain can promote solubility in nonpolar media and also contribute to the stability of the assemblies through van der Waals interactions.

While covalent incorporation of this compound into traditional polymers or dendrimers is not widely documented, its role as a powerful gelator for various organic solvents suggests its potential in creating structured soft materials. These gels are formed through the self-assembly of the urea molecules into a three-dimensional network that entraps the solvent. The properties of these gels are highly dependent on the molecular structure of the gelator. For instance, urea derivatives with long alkyl chains have been shown to be effective gelators for polar solvents. researchgate.netnih.gov

Table 1: Influence of Urea Derivative Structure on Gelation Properties

| Structural Feature | Effect on Gelation | Solvent Preference |

|---|---|---|

| Long Alkyl Chains | Effective Gelation | Polar Solvents, Ionic Liquids |

| Short Alkyl Chains | Effective Gelation | Non-polar Solvents |

Integration into Functional Materials Systems (e.g., Solvents for Extraction Processes)

The amphiphilic nature of asymmetrically substituted ureas like this compound suggests their potential utility in separation science, particularly in liquid-liquid extraction processes. The urea group can selectively interact with target molecules through hydrogen bonding, while the aliphatic chains provide solubility in organic solvents.

Detailed Research Findings:

Liquid-liquid extraction relies on the differential solubility of a solute in two immiscible liquid phases. wikipedia.org The efficiency of this process can be enhanced by the addition of an extractant that selectively binds to the target solute, facilitating its transfer from one phase to the other.

Research on Degradation Pathways and Products in Material Performance

The stability and degradation behavior of materials are critical for their performance and lifespan. For materials incorporating urea derivatives, understanding their degradation pathways is essential.

Detailed Research Findings:

The degradation of urea and its derivatives can proceed through thermal or chemical pathways. In aqueous solutions, urea can slowly hydrolyze to form ammonium cyanate. wikipedia.org For N,N'-disubstituted ureas, the stability is generally higher, but degradation can still occur under harsh conditions.

One potential degradation pathway for this compound would be the hydrolysis of the urea linkage, which would yield cyclohexylamine (B46788) and decylamine (B41302). The presence of these amines could potentially affect the properties of the material in which the urea derivative is incorporated. Another possibility is thermal degradation, which could lead to the formation of isocyanates and amines. The specific degradation products and mechanisms would depend on the environmental conditions, such as temperature, pH, and the presence of catalysts. For instance, studies on the decomposition of alkyl-substituted ureas in the presence of a dinickel complex have shown the formation of alkylammonium cyanate. nih.gov

Role of Urea Derivatives in Polymerization Catalysis

Urea derivatives have emerged as effective organocatalysts, particularly in ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone. nih.govx-mol.net They function as hydrogen-bond donors, activating the monomer and facilitating the polymerization process.

Detailed Research Findings:

In ROP, the urea catalyst's N-H groups form hydrogen bonds with the carbonyl group of the cyclic monomer. This interaction polarizes the ester bond, making it more susceptible to nucleophilic attack by the initiator, typically an alcohol. This hydrogen-bond-mediated catalysis offers a metal-free alternative for the synthesis of biodegradable polyesters. acs.org

The catalytic activity of urea derivatives can be tuned by modifying the substituents on the nitrogen atoms. Electron-withdrawing groups can increase the acidity of the N-H protons, enhancing their hydrogen-bonding ability and thus the catalytic activity. While there is no specific research on this compound as a polymerization catalyst, its structure suggests it could potentially function in this capacity. The presence of both a cycloalkyl and a linear alkyl group could influence its solubility in the polymerization medium and its interaction with the monomer. Bifunctional catalysts that combine a urea group with a Lewis base have been shown to be highly effective for controlled/living ROP. rsc.org Photoresponsive urea catalysts have also been developed, allowing for external control over the polymerization process. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ammonium cyanate |

| Cyclohexylamine |

| Decylamine |

| Lactide |

Catalytic Activity of Urea Derivatives and Analogues

Organocatalysis Employing Urea (B33335) and Thiourea (B124793) Moieties

Organocatalysis utilizing urea and thiourea derivatives centers on their ability to act as hydrogen-bond donors to activate substrates. wikipedia.org This non-covalent interaction, sometimes described as "partial protonation," enhances the electrophilicity of substrates, particularly those containing carbonyl, imine, or nitro groups. wikipedia.orgnih.gov The catalyst forms a complex with the substrate through a double hydrogen-bonding clamp-like motif, which lowers the energy of the transition state and accelerates the reaction. wikipedia.org

Thioureas are often more potent hydrogen-bond donors and thus more active catalysts than their urea counterparts. wikipedia.org This increased acidity is not simply due to the electronegativity difference between oxygen and sulfur but is attributed to the steric size of the chalcogen atoms. wikipedia.org The advantages of using (thio)urea organocatalysts are numerous; they are generally metal-free, non-toxic, and stable in air and water. wikipedia.orgrsc.org Furthermore, they operate under mild and nearly neutral conditions, making them compatible with acid-sensitive substrates. wikipedia.org

Design Principles for Urea-Based Organocatalysts

The rational design of highly effective urea-based organocatalysts is guided by several key principles aimed at maximizing their hydrogen-bonding capability. A crucial factor is the electronic nature of the catalyst. Attaching electron-withdrawing groups to the urea scaffold, particularly on aryl rings, significantly enhances the acidity of the N-H protons, leading to stronger hydrogen bonds and increased catalytic activity. wikipedia.org The 3,5-bis(trifluoromethyl)phenyl group is a commonly employed substituent for this purpose. wikipedia.org

Catalyst rigidity is another important design element. A more rigid structure helps to pre-organize the catalyst for effective binding with the substrate, minimizing the entropic penalty upon complex formation. Computational studies have been instrumental in designing novel catalysts by examining the stabilities of hydrogen-bonded complexes between catalysts and various electrophiles. nih.gov For instance, such studies led to the development of a highly active N-tosyl urea catalyst for addition reactions to epoxides, which was effective where simpler ureas were inactive. nih.gov

Furthermore, catalyst design must also consider and mitigate the tendency of urea derivatives to self-associate into unproductive aggregates through intermolecular hydrogen bonding. One strategy to overcome this is the use of a Brønsted acid co-catalyst, which can break up these self-assemblies, leading to a more acidic and effective catalytic complex. mdpi.com Bifunctional catalysts, which incorporate both a hydrogen-bond donating (thio)urea moiety and a Brønsted base (like a tertiary amine) into a single molecule, represent another advanced design. nih.govacs.org This allows for the simultaneous activation of both the electrophile and the nucleophile, mimicking enzymatic strategies. acs.org

Applications in Specific Organic Transformations

The designed principles of (thio)urea organocatalysis have been successfully applied to a wide array of important organic transformations. These catalysts have demonstrated high efficacy and enantioselectivity in various carbon-carbon and carbon-heteroatom bond-forming reactions.

Bifunctional thiourea catalysts containing a tertiary amine group have been particularly effective. They have been successfully used to catalyze asymmetric Michael reactions, aza-Henry reactions, and the ring-opening polymerization of lactide. acs.orgrsc.org In these cases, the thiourea group activates the electrophile (e.g., a nitroalkene or lactide carbonyl) via hydrogen bonding, while the amine group activates the nucleophile by deprotonation. acs.org

Other notable applications include:

Strecker Reactions: Chiral thiourea catalysts have been developed for the asymmetric synthesis of α-amino cyanides. wikipedia.orgrsc.org

Baylis-Hillman Reactions: Chiral bis-thiourea organocatalysts have been shown to catalyze this reaction asymmetrically. wikipedia.org

Diels-Alder Reactions: The activation of dienophiles by (thio)urea catalysts facilitates this cycloaddition. wikipedia.orgnih.gov

Friedel-Crafts Alkylations: Chiral urea catalysts, in cooperation with Brønsted acids, can achieve high yields and enantioselectivities in the alkylation of indoles with nitroalkenes. mdpi.com

Morita-Baylis-Hillman Reactions: Bifunctional binaphthyl-derived amine thioureas have been used to produce chiral allylic alcohols. rsc.org

| Reaction Type | Catalyst Type | Role of Urea/Thiourea | Reference |

|---|---|---|---|

| Michael Addition | Bifunctional Amine-Thiourea | Activates nitroalkene electrophile | acs.org |

| Aza-Henry Reaction | Bifunctional Amine-Thiourea | Activates nitro compound | wikipedia.orgacs.org |

| Strecker Reaction | Chiral Schiff Base Thiourea | Activates imine electrophile | wikipedia.orgrsc.org |

| Ring-Opening Polymerization | Bifunctional Amine-Thiourea | Activates lactide monomer | acs.orgrsc.org |

| Friedel-Crafts Alkylation | Chiral Urea + Brønsted Acid | Activates nitroalkene electrophile | mdpi.com |

| Baylis-Hillman Reaction | Chiral Bis-Thiourea | Activates electrophile | wikipedia.org |

Urea Functional Groups in Enzyme-Mimetic Catalysis

The urea functional group's capacity for hydrogen bonding is fundamental to its role in enzyme-mimetic catalysis. Many enzymatic pathways rely on hydrogen bonding to bind and activate substrates within an active site. nih.govacs.org Organocatalysts featuring urea or thiourea moieties leverage this same principle to achieve catalysis, effectively acting as minimalist enzyme mimics.

The development of bifunctional catalysts, which combine a hydrogen-bonding urea group with a basic amino group, is a clear example of enzyme-inspired design. nih.govacs.org This motif mimics enzymatic strategies where multiple functional groups work in concert to facilitate a reaction. For instance, in the polymerization of lactide, a bifunctional catalyst can activate the monomer's carbonyl group via hydrogen bonding while simultaneously activating the initiating alcohol through an acid-base interaction, mirroring the dual activation strategy seen in many enzymes. acs.org

Furthermore, research into bioinorganic mimetics of urease, a dinickel enzyme that decomposes urea, provides insight into how urea itself can be activated. nih.gov Quantum chemical studies of these mimics help to elucidate the potential reaction mechanisms, such as hydrolysis or elimination, that may occur in the natural enzyme's active site. nih.gov The enzyme urea amidolyase, which consists of urea carboxylase (UC) and allophanate (B1242929) hydrolase (AH) activities, offers another biological system where urea is a substrate. marquette.educas.cn The UC component catalyzes the transfer of a carboxyl group to urea, a reaction dependent on precise substrate positioning and activation within the enzyme's active site, principles that guide the design of synthetic catalysts. cas.cn

Exploration of Structural Diversity and Derivatization Strategies for Urea Compounds

Systematic Modification of Alkyl and Cyclohexyl Substituents on the Urea (B33335) Backbone

The properties of n-Cyclohexyl-n'-decylurea are intrinsically linked to the nature of its two substituents: a flexible decyl chain and a bulky cyclohexyl ring. Systematic modifications of these groups provide a powerful tool to fine-tune the molecule's behavior.

The length of the n-alkyl chain plays a critical role in determining the self-assembly and gelation properties of n-alkyl-n'-substituted ureas. Research on analogous systems, such as N-alkyl-N'-(2-benzylphenyl)ureas, has demonstrated that longer alkyl chains are more effective for the gelation of polar solvents, whereas shorter alkyl chains are better suited for non-polar solvents. researchgate.netresearchgate.net This is attributed to the interplay between hydrogen bonding of the urea groups and van der Waals interactions of the alkyl chains. For this compound, varying the decyl chain length would be expected to modulate its solubility and aggregation behavior in a similar fashion.

Modifications to the cyclohexyl group, such as the introduction of substituents or changes in its stereochemistry, can also significantly impact molecular packing. For instance, studies on N,N'-alkanoyl-1,2-diaminocyclohexane derivatives have shown that the length of the alkanoyl chain can critically affect the hydrogen bonding modes and the resulting fibril structures. rsc.org Altering the cyclohexyl ring in this compound, for example by introducing functional groups or using different isomers, could lead to distinct supramolecular architectures.

The following table summarizes the expected impact of systematic modifications on the properties of this compound, based on studies of analogous compounds.

| Modification | Expected Impact on Properties | Rationale |

| Varying Alkyl Chain Length | ||

| Increasing decyl chain length | Enhanced gelation in polar solvents; increased melting point. | Stronger van der Waals interactions between longer chains. |

| Decreasing decyl chain length | Enhanced gelation in non-polar solvents; decreased melting point. | Reduced van der Waals interactions, favoring different solvent interactions. |

| Modifying the Cyclohexyl Ring | ||

| Introduction of substituents | Altered solubility and packing; potential for new intermolecular interactions. | Steric hindrance and new functional group interactions can disrupt or create new packing motifs. |

| Changing stereochemistry (e.g., cis/trans isomers) | Different crystalline structures and self-assembly behaviors. | The spatial arrangement of the substituent dramatically affects how molecules can pack together. |

Impact of Structural Changes on Intermolecular Interactions and Assembly

The self-assembly of urea derivatives is primarily driven by the formation of one-dimensional hydrogen-bonded tapes, where the N-H groups of one molecule interact with the C=O group of a neighboring molecule. The substituents on the urea backbone decorate this hydrogen-bonded core and dictate the long-range order through weaker, non-covalent interactions.

In this compound, the interplay between the hydrogen bonds of the urea moiety and the van der Waals forces of the decyl and cyclohexyl groups governs its supramolecular structure. The long alkyl chains can interdigitate, leading to lamellar structures, while the bulky cyclohexyl groups can influence the spacing and arrangement of the hydrogen-bonded chains.

Studies on related systems have provided valuable insights into these interactions. For example, the crystal structure of N,N'-dicyclohexylurea reveals a one-dimensional supramolecular structure held together by N-H···O hydrogen bonds. The introduction of a bulky substituent on one of the nitrogen atoms can alter this arrangement. The length of the alkyl chain in n-alkyl-n'-cyclohexylurea derivatives has been shown to critically influence the hydrogen bonding patterns, leading to different fibril structures in gels. rsc.org For longer alkyl chains, molecules tend to stack with their cyclohexyl rings in parallel, forming double anti-parallel chains of intermolecular hydrogen bonds. In contrast, shorter chains can favor a single chain of intermolecular hydrogen bonds. rsc.org

The table below outlines the key intermolecular interactions in this compound and how they are affected by structural modifications.

| Intermolecular Interaction | Role in Self-Assembly | Impact of Structural Modification |

| N-H···O Hydrogen Bonds | Primary driving force for the formation of one-dimensional tapes. | Modifications to the cyclohexyl or decyl groups can sterically hinder or alter the geometry of these bonds. |

| Van der Waals Interactions | Stabilize the packing of the alkyl and cyclohexyl groups between the hydrogen-bonded tapes. | Increasing the decyl chain length enhances these interactions, promoting more ordered packing. |

| C-H···π Interactions (if aromatic groups are introduced) | Can provide additional stability and directionality to the assembly. | Introduction of aromatic substituents on the cyclohexyl ring could lead to these interactions. |

Advanced Chemical Modifications for Tailored Properties

Beyond simple modifications of the alkyl and cyclohexyl groups, more advanced chemical derivatizations can be employed to impart specific functionalities to urea-based materials. These modifications can be used to create materials with tailored optical, electronic, or responsive properties.

One approach is to introduce photoresponsive units, such as azobenzene (B91143) or spiropyran, into the molecular structure. These groups can undergo reversible isomerization upon irradiation with light, leading to a change in the molecular shape and, consequently, the disruption or formation of the supramolecular assembly. This can be used to create light-responsive gels or surfaces.

Another strategy involves the incorporation of electroactive moieties, such as ferrocene (B1249389) or tetrathiafulvalene, to create redox-active materials. The oxidation state of these groups can be controlled electrochemically, which can modulate the intermolecular interactions and lead to changes in the material's properties.

Furthermore, the introduction of polymerizable groups, such as acrylates or vinyl groups, allows for the covalent capture of the self-assembled structure. This can be used to create robust, nanostructured materials with high surface areas and defined pore sizes. Hybrid materials can also be created by combining polyester-urea-urethanes with inorganic components like titania, allowing for the tailoring of mechanical and thermal properties. nih.govnih.gov

The following table provides examples of advanced chemical modifications and their potential applications for urea-based compounds.

| Modification Strategy | Functional Group Example | Potential Tailored Property/Application |

| Photoresponsiveness | Azobenzene | Light-controllable gel-sol transitions; photopatternable surfaces. |

| Redox-activity | Ferrocene | Electrochemically switchable materials; sensors. |

| Polymerizability | Acrylate | Nanostructured polymers; robust porous materials. |

| Hybridization | Titania | Enhanced mechanical and thermal properties; biocompatible materials. nih.govnih.gov |

Future Research Directions and Emerging Areas in N Cyclohexyl N Decylurea Studies

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of urea (B33335) derivatives is a well-established field in organic chemistry. nih.govnih.gov Traditional methods often involve the reaction of an amine with an isocyanate. nih.gov For n-Cyclohexyl-n'-decylurea, this would typically involve the reaction of cyclohexylamine (B46788) with decyl isocyanate or vice versa.

Future research should focus on developing more efficient and sustainable synthetic routes. This could include:

Catalytic Methods: Exploring the use of organocatalysts or metal-based catalysts to facilitate the urea bond formation under milder conditions, potentially avoiding the use of hazardous isocyanates.

Phosgene-Free Routes: Investigating alternative reagents to phosgene (B1210022) and its derivatives, such as N,N'-Carbonyldiimidazole (CDI), which is a safer and less toxic option for creating unsymmetrical ureas. nih.gov

One-Pot Syntheses: Designing multi-component reactions where cyclohexylamine, a carbonyl source, and decylamine (B41302) are combined in a single step to improve atom economy and reduce purification steps.

A comparative analysis of potential synthetic pathways is presented in Table 1.

| Synthetic Route | Potential Reactants | Key Advantages | Areas for Investigation |

| Isocyanate-Based | Cyclohexylamine + Decyl isocyanate | High yield, well-established | Optimization of reaction conditions, solvent effects |

| Catalytic Carbonylation | Cyclohexylamine + Decylamine + CO source | Avoids pre-functionalized starting materials | Catalyst development, reaction efficiency |

| Phosgene-Free | Cyclohexylamine, Decylamine, CDI | Increased safety, reduced toxicity | Reaction kinetics, scalability |

| Multi-Component | Amine, isocyanide, and other components | High atom economy, procedural simplicity | Discovery of suitable reaction partners and conditions |

Table 1. Potential Synthetic Routes for this compound. This table outlines various potential methods for the synthesis of this compound, highlighting their advantages and areas for future research.

Deeper Understanding of Complex Supramolecular Self-Assembly

Urea derivatives are renowned for their ability to form well-defined supramolecular structures through hydrogen bonding. researchgate.net The urea moiety contains two N-H groups (hydrogen bond donors) and a carbonyl group (hydrogen bond acceptor), which can lead to the formation of one-dimensional tapes or other complex assemblies.

For this compound, the interplay between the hydrogen bonding of the urea core and the van der Waals interactions of the cyclohexyl and decyl chains is expected to govern its self-assembly behavior. Future research in this area should aim to:

Characterize Self-Assembled Structures: Employ techniques such as X-ray diffraction, scanning electron microscopy (SEM), and atomic force microscopy (AFM) to visualize the morphology of self-assembled this compound in different solvents and at various concentrations.

Investigate Solvent Effects: Systematically study how the polarity and nature of the solvent influence the self-assembly process, as urea derivatives with long alkyl chains have shown solvent-dependent gelation properties. researchgate.net

Computational Modeling: Utilize molecular dynamics simulations to predict the most stable hydrogen-bonding motifs and packing arrangements of this compound molecules, providing insights into the driving forces of self-assembly.

Integration into Advanced Functional Systems and Nanomaterials

The self-assembly of small molecules like this compound into ordered nanostructures opens up possibilities for their use in a variety of advanced materials.

Potential areas for future application-oriented research include:

Organogelators: Investigating the ability of this compound to form supramolecular gels in organic solvents. The resulting gels could be explored as matrices for controlled release applications or as templates for the synthesis of other nanomaterials.

Nanomaterial Templating: Using the self-assembled fibrillar networks of this compound as templates for the directed deposition of nanoparticles or the synthesis of nanowires. chemspider.com

Functional Surfaces: Exploring the formation of self-assembled monolayers (SAMs) of this compound on various substrates to modify their surface properties, such as hydrophobicity or biocompatibility.

The potential applications are summarized in Table 2.

| Application Area | Underlying Principle | Potential Functionality |

| Organogels | Entrapment of solvent within a 3D fibrillar network | Drug delivery, responsive materials |

| Nanomaterial Templating | Use of self-assembled structures as scaffolds | Synthesis of nanowires, ordered nanoparticle arrays |

| Functional Surfaces | Formation of ordered monolayers | Control of wetting, biocompatible coatings |

Table 2. Potential Applications of this compound-Based Materials. This table highlights the potential uses of this compound in advanced functional systems, based on its anticipated self-assembly properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for n-Cyclohexyl-n'-decylurea, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step process, starting with the condensation of cyclohexylamine and decyl isocyanate under inert conditions. Solvent choice (e.g., THF vs. DCM), temperature control (0–25°C), and stoichiometric ratios (1:1.2 amine:isocyanate) are critical for minimizing side products like bis-urea derivatives. Purity (>98%) is achievable via recrystallization in ethyl acetate/hexane mixtures . Gas chromatography (GC) or HPLC with UV detection is recommended for monitoring reaction progress and quantifying impurities .

Q. Which characterization techniques are most effective for confirming the molecular structure and purity of this compound?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR to identify urea NH protons (δ 5.8–6.2 ppm) and alkyl/cyclohexyl carbons. FT-IR can confirm urea C=O stretches (~1640–1680 cm) .

- Purity Analysis : High-resolution mass spectrometry (HRMS) validates molecular weight (CHNO, MW 366.36). Differential scanning calorimetry (DSC) detects polymorphic impurities by comparing melting points .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR, GC) and crystallographic results when analyzing this compound derivatives?

- Methodological Answer : Discrepancies often arise from dynamic molecular conformations in solution vs. solid-state structures. For example, NMR may suggest rotational flexibility in the decyl chain, while X-ray crystallography reveals a fixed conformation. To reconcile:

- Perform variable-temperature NMR to assess rotational barriers.

- Compare computational models (DFT or MD simulations) with crystallographic data to identify dominant conformers .

- Data Table : Comparison of Key Structural Parameters

| Technique | Bond Length (C=O, Å) | Dihedral Angle (C-N-C-O) |

|---|---|---|

| X-ray | 1.24 | 175° |

| DFT (Gas Phase) | 1.26 | 168° |

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound, particularly when scaling from milligram to gram quantities?

- Methodological Answer : Variability often stems from inconsistent mixing or thermal gradients during scale-up. Strategies include:

- Flow Chemistry : Ensures uniform reaction conditions and reduces exothermic hotspots.

- In-line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor intermediate formation in real time .

- Statistical Optimization : Apply response surface methodology (RSM) to identify critical parameters (e.g., temperature, stirring rate) .

Q. How does the alkyl chain length (decyl vs. shorter/longer chains) affect the physicochemical properties and bioactivity of cyclohexyl-urea derivatives?

- Methodological Answer : Systematic studies using homologous series (C8–C18 chains) reveal:

- Solubility : LogP increases linearly with chain length, reducing aqueous solubility.

- Thermal Stability : DSC shows higher melting points for longer chains due to van der Waals interactions.

- Bioactivity : Membrane permeability (Caco-2 assays) peaks at C10–C12, balancing lipophilicity and molecular flexibility .

Data Contradiction & Validation

Q. What protocols ensure reproducibility when conflicting literature reports exist on this compound’s stability under acidic conditions?

- Methodological Answer :

- Stress Testing : Conduct accelerated degradation studies (40°C, 75% RH, pH 1–13) with LC-MS monitoring.

- Cross-Validation : Compare degradation products across multiple labs using standardized buffers and columns .

- Example Workflow :

Prepare 1 mM solutions in 0.1 M HCl (pH 1.2) and incubate at 37°C.

Sample at t = 0, 24, 48 hrs; analyze via UPLC-QTOF.

Identify hydrolyzed products (e.g., cyclohexylamine) and quantify degradation pathways .

Environmental & Safety Considerations

Q. What are the ecotoxicological implications of this compound, and how should researchers model its environmental persistence?

- Methodological Answer :

- Aquatic Toxicity : Follow OECD 202 (Daphnia magna) or 203 (fish) guidelines. Preliminary data suggest LC > 10 mg/L, indicating moderate toxicity .

- Persistence Modeling : Use EPI Suite to estimate biodegradation half-life (t > 60 days) and bioaccumulation potential (BCF < 500) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.